molecular formula C18H29ClN2O B195690 レボブピバカイン塩酸塩 CAS No. 27262-48-2

レボブピバカイン塩酸塩

カタログ番号: B195690
CAS番号: 27262-48-2
分子量: 324.9 g/mol
InChIキー: SIEYLFHKZGLBNX-NTISSMGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レボブピバカイン塩酸塩は、主に区域麻酔と疼痛管理に使用される長時間の作用を持つアミド系局所麻酔薬です。ブピバカインのS-エナンチオマーであり、これはブピバカインのラセミ混合物の特定の光学異性体であることを意味します。 レボブピバカイン塩酸塩は、ブピバカインと比較して心毒性と中枢神経毒性が低いことで知られており、臨床使用のためのより安全な選択肢となっています .

2. 製法

合成経路と反応条件: レボブピバカイン塩酸塩の合成は、通常、L-(–)-ジベンゾイル酒石酸を使用して(R,S)-N-(2,6-ジメチルフェニル)ピペリジン-2-カルボキサミドをキラル分離することから始まります。 その後、置換反応と塩析工程が行われ、高純度でエナンチオマー過剰率の高いレボブピバカイン塩酸塩が得られます .

工業生産方法: 工業規模での生産では、高収率と高純度を確保するために合成プロセスを最適化します。このプロセスには、キラル分離、置換反応、結晶化などの工程が含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術を使用して、最終製品の品質を監視し、保証します .

科学的研究の応用

Levobupivacaine hydrochloride has a wide range of applications in scientific research:

作用機序

レボブピバカイン塩酸塩は、神経細胞膜の電位依存性ナトリウムチャネルを遮断することで作用を発揮します。この遮断は、神経インパルスの発生と伝播を阻止し、標的部位における感覚の可逆的な消失につながります。 レボブピバカインの親油性により、細胞膜を容易に通過することができ、局所麻酔薬としての有効性を高めます .

類似の化合物:

レボブピバカイン塩酸塩の独自性: レボブピバカイン塩酸塩は、毒性プロファイルが低いことが特徴であり、区域麻酔を必要とする患者にとってより安全な選択肢となっています。 ブピバカインと比較して、作用時間が長く、血管拡張作用が低いことも、臨床的な利点に貢献しています .

生化学分析

Biochemical Properties

Levobupivacaine Hydrochloride exhibits effects on motor and sensory nerves by inhibiting the opening of voltage-gated sodium channels, and hence propagation of neuronal action potentials . This compound interacts with neuronal sodium channels, causing a reversible blockade .

Cellular Effects

Levobupivacaine Hydrochloride influences cell function by inhibiting sodium ion influx into nerve cells . This inhibition affects the propagation of sensory and nociceptive nerve afferents to the central nervous system, resulting in the inhibition of efferent motor nerves .

Molecular Mechanism

Levobupivacaine Hydrochloride exerts its effects at the molecular level by causing a reversible blockade of open neuronal sodium channels . This blockade is time-dependent and voltage-gated . Specifically, the drug binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarisation .

Temporal Effects in Laboratory Settings

Levobupivacaine Hydrochloride is a long-acting amide local anaesthetic . The drug typically starts taking effect within 15 minutes and can last up to 16 hours depending on factors such as site of administration and dosage .

Dosage Effects in Animal Models

In animal models, the effects of Levobupivacaine Hydrochloride vary with different dosages . The drug is generally well tolerated, but dose adjustment is important in populations such as paediatrics and the elderly . No signs of cardiovascular depression or neurotoxicity were observed in any of the dogs, suggesting that the occurrence of severe adverse effects after administration of Levobupivacaine Hydrochloride at the doses used in this study is unlikely .

Metabolic Pathways

Levobupivacaine Hydrochloride is extensively metabolised, with no unchanged Levobupivacaine detected in urine or feces . In vitro studies using [14 C] Levobupivacaine showed that CYP3A4 isoform and CYP1A2 isoform mediate the metabolism of Levobupivacaine to desbutyl Levobupivacaine and 3-hydroxy Levobupivacaine, respectively .

Transport and Distribution

Levobupivacaine Hydrochloride is transported and distributed within cells and tissues . The lipophilic components of Levobupivacaine allow it to cross cell membranes .

Subcellular Localization

The subcellular localization of Levobupivacaine Hydrochloride is primarily at the neuronal sodium channels where it exerts its local anaesthetic effect .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of levobupivacaine hydrochloride typically starts with the chiral separation of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide using L-(–)-dibenzoyl tartaric acid. This is followed by a substitution reaction and a salting process to obtain levobupivacaine hydrochloride with high purity and enantiomeric excess .

Industrial Production Methods: Industrial-scale production involves optimizing the synthesis process to ensure high yield and purity. The process includes steps such as chiral separation, substitution reactions, and crystallization. Techniques like high-performance liquid chromatography (HPLC) are used to monitor and ensure the quality of the final product .

化学反応の分析

反応の種類: レボブピバカイン塩酸塩は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

    デスブチルレボブピバカイン: 代謝経路によって形成されます。

    3-ヒドロキシレボブピバカイン: 別の代謝産物.

4. 科学研究への応用

レボブピバカイン塩酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

Uniqueness of Levobupivacaine Hydrochloride: Levobupivacaine hydrochloride is unique due to its lower toxicity profile, making it a safer option for patients requiring regional anesthesia. Its longer duration of action and reduced vasodilation compared to bupivacaine also contribute to its clinical advantages .

生物活性

Levobupivacaine hydrochloride is a long-acting amide-type local anesthetic, primarily used in clinical settings for regional anesthesia. It is recognized for its efficacy and safety profile, particularly in comparison to its racemic counterpart, bupivacaine. This article examines the biological activity of levobupivacaine, focusing on its pharmacological properties, metabolic pathways, and emerging research findings that highlight its potential beyond local anesthesia.

Pharmacological Characteristics

Mechanism of Action

Levobupivacaine exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action is critical for producing local anesthesia during surgical procedures. The compound is a pure S-enantiomer of bupivacaine, which contributes to its reduced toxicity profile compared to the racemic mixture .

Pharmacokinetics

Levobupivacaine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP3A), resulting in inactive metabolites such as 3-hydroxy-levobupivacaine. Notably, no unchanged drug is excreted in urine, making it safer for patients with renal impairment .

Clinical Efficacy and Safety

Comparative Studies

Several studies have demonstrated that levobupivacaine offers a favorable safety profile compared to bupivacaine. A randomized controlled trial comparing intrathecal levobupivacaine with ropivacaine showed that while both provided effective anesthesia, levobupivacaine resulted in longer durations of motor block and analgesia without significant adverse effects .

Parameter Levobupivacaine Ropivacaine
Duration of Motor Block290.5 ± 34.67 min222.5 ± 23.00 min
Duration of Analgesia309.83 ± 36.45 min249.50 ± 22.83 min
Time to Modified Bromage 312.17 ± 4.09 min7.83 ± 2.84 min

Emerging Research Findings

Recent studies have explored the potential anticancer properties of levobupivacaine, revealing its ability to induce apoptosis in certain cancer cell lines. Research indicates that levobupivacaine can inhibit glycolysis and oxidative phosphorylation in cancer cells, leading to decreased ATP production and increased markers of apoptosis .

Case Study: Anti-proliferative Effects

In a study examining the effects of levobupivacaine on prostate cancer cells (DU145), it was found that treatment with 1 mM levobupivacaine resulted in significant cell cycle arrest prior to the S-phase and increased levels of reactive oxygen species (ROS). This suggests that levobupivacaine may have applications beyond anesthesia, potentially serving as an adjunct therapy in cancer treatment .

特性

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046071
Record name Levobupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27262-48-2
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobupivacaine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOBUPIVACAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobupivacaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Levobupivacaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Levobupivacaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Levobupivacaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Levobupivacaine hydrochloride
Reactant of Route 6
Levobupivacaine hydrochloride
Customer
Q & A

Q1: How does levobupivacaine hydrochloride exert its anesthetic effects?

A1: Levobupivacaine hydrochloride, like other local anesthetics, reversibly binds to voltage-gated sodium channels on neuronal membranes. [] This binding interferes with the influx of sodium ions, effectively blocking nerve impulse initiation and transmission, leading to analgesia and anesthesia. []

Q2: Does the S(−)-enantiomer configuration of levobupivacaine hydrochloride offer any advantages?

A2: Research suggests that the S(−)-enantiomer of bupivacaine, levobupivacaine, exhibits less vasodilation and potentially a longer duration of action compared to the racemic mixture (bupivacaine). [, ] Several studies have compared levobupivacaine to bupivacaine and other local anesthetics, investigating differences in potency, duration of action, and side effects. [, ]

Q3: Is the concentration difference between levobupivacaine base and levobupivacaine hydrochloride clinically significant?

A3: Yes, the difference between levobupivacaine base and levobupivacaine hydrochloride concentrations, which is 12.6%, has been highlighted as a potential source of confusion and misinterpretation in research studies. [] When comparing levobupivacaine with other local anesthetics, it is crucial to account for this difference to ensure accurate dose comparisons. [, ]

Q4: Are there any known polymorphs of levobupivacaine hydrochloride?

A5: Yes, research has identified four crystal polymorphs (A°, B, C, and D) and a monohydrate of levobupivacaine hydrochloride. [] These forms exhibit different physicochemical properties, potentially influencing the drug's stability, solubility, and bioavailability.

Q5: What analytical methods are commonly employed to determine levobupivacaine hydrochloride concentration and purity?

A7: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying levobupivacaine hydrochloride, determining related substances, and assessing enantiomeric purity. [, , , ] Chiral HPLC methods, employing chiral stationary phases, are particularly useful for separating and quantifying the enantiomers of bupivacaine. [, ]

Q6: Have any studies investigated the long-term stability of levobupivacaine hydrochloride formulations?

A8: Yes, research has explored the stability of sufentanil citrate combined with levobupivacaine hydrochloride in 0.9% sodium chloride infusion bags stored at 4°C. [] These studies provide valuable insights into the long-term stability of such formulations, crucial for ensuring drug efficacy and safety.

Q7: What are the common clinical applications of levobupivacaine hydrochloride?

A9: Levobupivacaine hydrochloride is frequently used for various procedures requiring regional anesthesia or analgesia, including labor analgesia, postoperative pain management, and surgical anesthesia. [, , , , , , , , , ]

Q8: Have there been any studies investigating the efficacy of levobupivacaine hydrochloride in specific surgical procedures?

A10: Yes, numerous studies have explored the use of levobupivacaine hydrochloride in specific surgical contexts, such as tonsillectomy, cesarean sections, infraumbilical surgeries, and hip replacements. [, , , , , , , , , ] These studies evaluate factors like pain control, duration of analgesia, motor blockade, and side effects.

Q9: How does the efficacy of levobupivacaine hydrochloride compare to other local anesthetics like bupivacaine and ropivacaine?

A11: Multiple studies have directly compared levobupivacaine hydrochloride to bupivacaine and ropivacaine in various clinical settings. [, , , , ] These investigations aim to determine differences in onset and duration of action, analgesic efficacy, motor blockade, and side effect profiles, ultimately guiding clinicians in selecting the most appropriate local anesthetic for specific patient populations and procedures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。